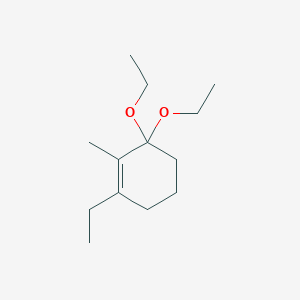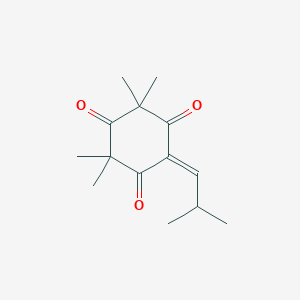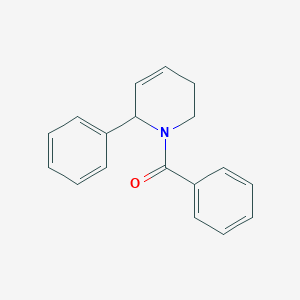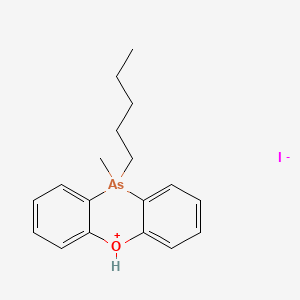
3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. This compound is characterized by a cyclohexene ring substituted with ethoxy and methyl groups, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with ethyl iodide in the presence of a strong base, followed by the addition of diethyl ether to introduce the ethoxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where reagents like sodium ethoxide can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with biomolecules.
Comparison with Similar Compounds
3-Ethyl-2-methylcyclohexene: Similar structure but lacks the ethoxy groups.
3,3-Diethoxy-2-methylcyclohexene: Similar but without the ethyl group.
3,3-Diethoxy-1-methylcyclohexene: Similar but with a different substitution pattern.
Uniqueness: 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methyl groups enhances its reactivity and versatility in synthetic applications compared to its analogs.
Properties
CAS No. |
61365-85-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3,3-diethoxy-1-ethyl-2-methylcyclohexene |
InChI |
InChI=1S/C13H24O2/c1-5-12-9-8-10-13(11(12)4,14-6-2)15-7-3/h5-10H2,1-4H3 |
InChI Key |
DBOYCKRQMUPVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(CCC1)(OCC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)


![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)


![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)

